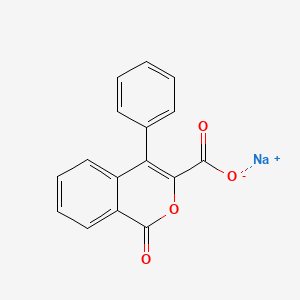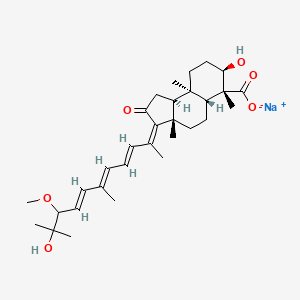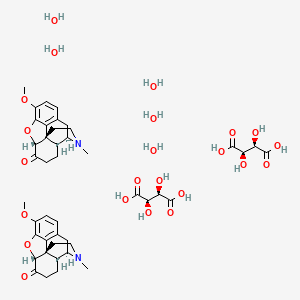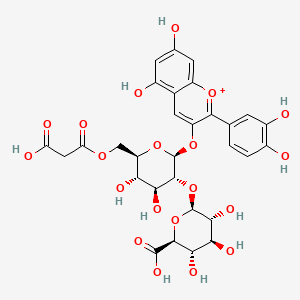
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside is an anthocyanidin glycoside.
Applications De Recherche Scientifique
Identification and Isolation in Various Plants
- Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside has been identified and isolated from red flowers of various plants such as Bellis perennis and Dendranthema morifolium. This identification has been done using techniques like FABMS and NMR spectroscopy, helping to understand the pigment composition of these plants (Saitǒ et al., 1988), (Toki et al., 1991).
Stability and Degradation Studies
- The stability of cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside and its degradation kinetics under different temperatures have been studied. This research is vital for understanding how this compound behaves under various environmental conditions and for its potential application in food and other industries (Liu et al., 2011).
Role in Flower Pigmentation
- The role of cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside in the pigmentation of flowers has been extensively studied. These studies help in understanding the biochemistry of flower coloration and can have applications in horticulture and plant breeding (Tatsuzawa et al., 2013), (Tatsuzawa, 2014).
Enhancement of Stability and Antioxidant Activity
- Research has explored the enhancement of stability and antioxidant activity of cyanidin-3-glucoside through acylation. This is significant for the development of more stable and effective antioxidant compounds for potential use in health and nutrition sectors (Zhang et al., 2020).
Enzymatic Studies
- Studies have been conducted on enzymes that catalyze the malonylation of anthocyanidin 3-glucosides, including cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside. Understanding these enzymes is crucial for biochemical and genetic research related to plant pigmentation (Teusch & Forkmann, 1987).
Comparative Studies with Other Anthocyanins
- Comparative studies have been conducted to understand the differences in stability and degradation between cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside and other anthocyanins. These studies are valuable for selecting suitable anthocyanins for various applications based on their stability profiles (Cao et al., 2009).
Propriétés
Nom du produit |
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside |
|---|---|
Formule moléculaire |
C30H31O20+ |
Poids moléculaire |
711.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H30O20/c31-10-4-13(33)11-6-16(25(46-15(11)5-10)9-1-2-12(32)14(34)3-9)47-30-27(50-29-24(42)21(39)23(41)26(49-29)28(43)44)22(40)20(38)17(48-30)8-45-19(37)7-18(35)36/h1-6,17,20-24,26-27,29-30,38-42H,7-8H2,(H5-,31,32,33,34,35,36,43,44)/p+1/t17-,20-,21+,22+,23+,24-,26+,27-,29+,30-/m1/s1 |
Clé InChI |
QOHDMYMGZLODBT-HMYIHKNWSA-O |
SMILES isomérique |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




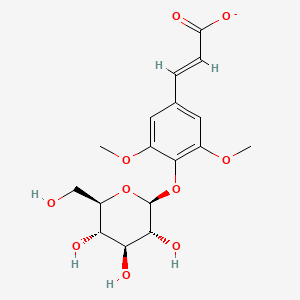
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
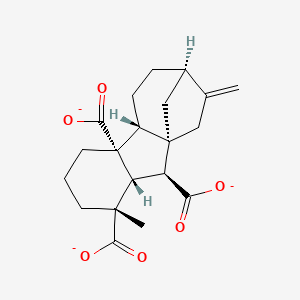
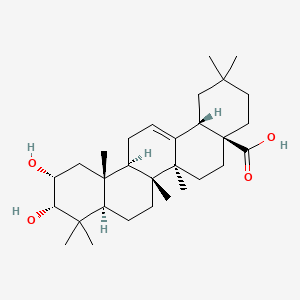
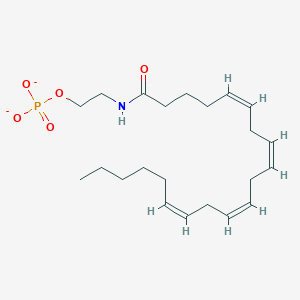
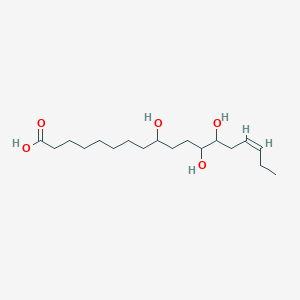
![(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1261086.png)

